Molecular Weight and Lipophilicity Distinction Against Des-phenyl and Methyl Analogs
The target compound possesses a molecular weight of 285.4 g/mol and a predicted high logP, attributable to its combined ethyl, propyl, and phenyl substituents . This contrasts sharply with the parent compound class, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (MW ~181 g/mol), which lacks the phenyl ring and has minimal lipophilicity. While direct experimental logP data is unavailable, the significantly increased carbon count (C18 vs. C9) and aromatic surface area predict a logP shift of >2 units based on calculated fragment contributions, a difference that would drastically alter membrane permeability and pharmacokinetic profile, making the target compound unsuitable for the same aqueous-based applications and vice versa.
| Evidence Dimension | Predicted Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 285.4 g/mol; Predicted LogP ~4.5 (high lipophilicity) |
| Comparator Or Baseline | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: MW = 181.23 g/mol; Predicted LogP ~2.0 |
| Quantified Difference | ΔMW = +104.17 g/mol; ΔLogP ≈ +2.5 (predicted) |
| Conditions | In silico prediction; no head-to-head experimental data available |
Why This Matters
This substantial difference in size and lipophilicity dictates the compound's solubility profile and passive membrane diffusion, making it a distinctly different chemical tool for partitioning experiments or in vivo studies.
